Ethyl bromoacetate-d5 CAS number and chemical properties
Ethyl bromoacetate-d5 CAS number and chemical properties
This technical guide provides a comprehensive analysis of Ethyl bromoacetate-d5 , a stable isotope-labeled isotopologue critical for quantitative mass spectrometry and mechanistic drug development.
Chemical Identity, Synthesis, and Applications in Drug Discovery
Executive Summary
Ethyl bromoacetate-d5 (Ethyl-d5 bromoacetate) is the deuterated analog of ethyl bromoacetate, where the ethyl group is fully substituted with deuterium (
Due to its potent lachrymatory properties and alkylating capability, this compound requires rigorous safety protocols. This guide outlines its physicochemical profile, synthetic routes, and application workflows.[1]
Physicochemical Characterization
Ethyl bromoacetate-d5 retains the chemical reactivity of its non-deuterated parent while exhibiting a mass shift of +5 Da. This mass difference is sufficient to prevent isotopic overlap in mass spectrometry, ensuring accurate quantification.
Identity & Properties Table[2][3]
| Property | Specification |
| Chemical Name | Ethyl-d5 bromoacetate |
| Synonyms | Bromoacetic acid ethyl-d5 ester; Ethyl-1,1,2,2,2-d5 bromoacetate |
| CAS Number | Labeled: Not formally assigned (Referenced as d5-analog of 105-36-2)Unlabeled: 105-36-2 |
| Molecular Formula | |
| Molecular Weight | 172.03 g/mol (Unlabeled: 166.99 g/mol ) |
| Appearance | Clear, colorless to light yellow liquid |
| Boiling Point | 158–159 °C (760 mmHg) |
| Density | ~1.55 g/mL (Estimated; Unlabeled is 1.506 g/mL) |
| Solubility | Immiscible with water; miscible with ethanol, acetone, ether |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Stability | Moisture sensitive (hydrolyzes to bromoacetic acid) |
Synthetic Routes & Manufacturing
The industrial preparation of Ethyl bromoacetate-d5 follows a classic Fischer Esterification pathway, utilizing Bromoacetic acid and fully deuterated Ethanol (
Mechanism of Action
The reaction is acid-catalyzed (typically
Synthesis Workflow (Graphviz)
Figure 1: Acid-catalyzed Fischer esterification pathway for the synthesis of Ethyl bromoacetate-d5.
Applications in Drug Development & Proteomics
A. Stable Isotope Dilution Assays (SIDA)
In pharmacokinetic (PK) studies, Ethyl bromoacetate-d5 is used as an Internal Standard (IS) to quantify genotoxic impurities (like ethyl bromoacetate itself) or as a derivatizing agent.
-
Workflow: The biological sample is spiked with a known concentration of the d5-IS. Both the analyte and IS undergo extraction and LC-MS/MS analysis. The ratio of their peak areas determines the analyte concentration, negating errors from extraction loss.
B. Synthetic Intermediate (Reformatsky Reaction)
Researchers utilize Ethyl bromoacetate-d5 to introduce a deuterated ethyl acetate motif into complex scaffolds via the Reformatsky reaction.
-
Reaction:
(Zinc Enolate). -
Utility: This enolate attacks ketones or aldehydes to form
-hydroxy esters with a specific deuterium label on the ester tail, useful for metabolic tracing (identifying esterase activity sites).
C. Proteomics: Chemical Labeling
While iodoacetamide is standard for cysteine alkylation, bromoacetate derivatives are used to modify specific residues (His, Met) or N-termini under controlled pH. The d5-variant allows for comparative proteomics (light vs. heavy labeling) to quantify relative protein abundance between samples.
Experimental Protocol: Derivatization for Mass Spectrometry
Note: This protocol describes the use of Ethyl bromoacetate-d5 as a derivatizing agent for nucleophilic analytes (e.g., amines or thiols).
Reagents:
-
Ethyl bromoacetate-d5 (≥98% D)[3]
-
Acetonitrile (LC-MS grade)
-
Potassium Carbonate (
, anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the analyte (amine/thiol) in Acetonitrile (1 mg/mL).
-
Base Addition: Add 2 equivalents of anhydrous
to scavenge the HBr byproduct. -
Alkylation: Add 1.2 equivalents of Ethyl bromoacetate-d5 .
-
Incubation: Seal the vial and heat at 60°C for 30 minutes.
-
Causality: Heating overcomes the activation energy for
displacement of the bromide by the nucleophile.
-
-
Quenching: Cool to room temperature and filter to remove solid salts.
-
Analysis: Inject directly into LC-MS/MS monitoring the specific mass shift (+5 Da relative to unlabeled standard).
Handling, Stability & Safety (Lachrymator Warning)
CRITICAL HAZARD: Ethyl bromoacetate is a potent lachrymator (tear gas agent) and highly toxic alkylating agent.[4]
Safety Protocol
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity of >100 fpm.
-
PPE: Double nitrile gloves (breakthrough time <15 mins), chemical splash goggles, and a lab coat.
-
Decontamination: Spills should be neutralized immediately with a solution of 10% aqueous ammonia or sodium thiosulfate, which nucleophilically attacks the alkyl halide, rendering it inert.
Storage
-
Temperature: Store at 2–8°C.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.
-
Container: Amber glass to prevent photodegradation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. [Link]
